molecular formula C7H11NO2 B1429761 Methyl 2-pyrrolidin-2-ylideneacetate CAS No. 36625-47-5

Methyl 2-pyrrolidin-2-ylideneacetate

Cat. No.: B1429761
CAS No.: 36625-47-5
M. Wt: 141.17 g/mol
InChI Key: JDVWLHHVKYUADU-UHFFFAOYSA-N
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Description

“Methyl 2-pyrrolidin-2-ylideneacetate” is a chemical compound that is used for pharmaceutical testing . It is also known as "Methyl 2-(pyrrolidin-2-ylidene)acetate" .


Synthesis Analysis

The synthesis of pyrrolidine compounds, which includes “this compound”, involves the use of different cyclic or acyclic precursors . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Pharmacological Applications

Methyl 2-pyrrolidin-2-ylideneacetate and its derivatives are primarily studied for their potential in synthesizing compounds with significant anticonvulsant properties. Various studies have involved the synthesis and evaluation of N-Mannich bases and amides derived from pyrrolidine-2,5-dione analogs, assessing their effectiveness in animal models of epilepsy and seizure. These compounds have shown promising results in reducing seizure activities and are considered potential candidates for developing new antiepileptic drugs (Obniska et al., 2012), (Obniska et al., 2015), (Rybka et al., 2017a).

Mechanism of Action and Safety

Understanding Mechanisms and Safety Profiles

The anticonvulsant mechanism of these synthesized compounds is often attributed to their influence on voltage-gated sodium and calcium channels, as observed in vitro. Moreover, some studies have also assessed the neurotoxicity and safety profiles of these compounds, comparing them with traditional antiepileptic drugs to ensure their potential therapeutic advantages and acceptable safety margins (Rybka et al., 2017b), (Rybka et al., 2014).

Bioactivity and Metabolic Insights

Bioactivity and Metabolism Studies

Studies have also focused on the bioactivity, metabolism, and systemic effects of these compounds. For instance, investigations into the percutaneous absorption and systemic distribution of pyrrolidinone compounds in animal models provide valuable insights into their potential pharmacokinetic behaviors and systemic interactions. These studies are crucial for understanding the overall bioactivity and therapeutic potential of these compounds (Midgley et al., 1992), (Dudek et al., 2016).

Safety and Hazards

“Methyl 2-pyrrolidin-2-ylideneacetate” is considered hazardous. It is flammable, causes skin irritation, serious eye irritation, may cause respiratory irritation, may damage the unborn child, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

“Methyl 2-pyrrolidin-2-ylideneacetate” holds immense potential for scientific research. It exhibits diverse properties, making it invaluable in various fields like pharmaceuticals, organic synthesis, and material science. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

methyl 2-pyrrolidin-2-ylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)5-6-3-2-4-8-6/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVWLHHVKYUADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20740113
Record name Methyl (pyrrolidin-2-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36625-47-5
Record name Methyl (pyrrolidin-2-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask containing NaOCH3 (1.21 g, 21.3 mmol) and dry MeOH (50 mL) under nitrogen is added 2,2-dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione (4.5 g, 21.3 mmol) and the contents are refluxed overnight. The reaction is concentrated and the residue is diluted with H20 (50 mL). 1 N HCl is added to obtain a pH of 6 and the mixture is extracted with CHCl3 (3×30 mL). The organic fractions are combined, dried over MgSO4 and concentrated. The crude product is purified by flash chromatography (50% EtOAc/hexanes) to give the title cormpouiid as a white solid (2.57 g, 18.2 mmol). 1H NMR (CDCl3, 300 MHz) 4.49(br. s, 1H), 3.63(s, 3H), 3.62-3.46(m, 2H), 1.75-1.50(m, 2H), 2.11-1.90(m, 2H).
Name
NaOCH3
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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